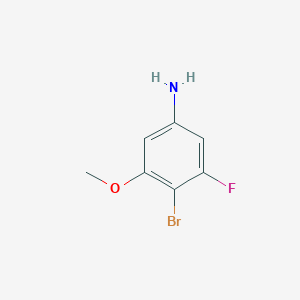

4-Bromo-3-fluoro-5-methoxyaniline

CAS No.:

Cat. No.: VC13519931

Molecular Formula: C7H7BrFNO

Molecular Weight: 220.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrFNO |

|---|---|

| Molecular Weight | 220.04 g/mol |

| IUPAC Name | 4-bromo-3-fluoro-5-methoxyaniline |

| Standard InChI | InChI=1S/C7H7BrFNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3 |

| Standard InChI Key | LNVJWSAJCOUHDU-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)N)F)Br |

| Canonical SMILES | COC1=C(C(=CC(=C1)N)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 4-bromo-3-fluoro-5-methoxyaniline is C₇H₇BrFNO, with a molecular weight of 220.04 g/mol. Its IUPAC name derives from the positions of its substituents on the aniline backbone:

-

Bromine at the 4-position

-

Fluorine at the 3-position

-

Methoxy group (-OCH₃) at the 5-position

The compound’s structure is represented by the canonical SMILES notation COC1=CC(=C(C(=C1)F)Br)N, which encodes the spatial arrangement of its functional groups.

Comparative Analysis with Structural Analogs

Substituent positioning significantly influences the physicochemical and biological properties of halogenated anilines. The table below contrasts 4-bromo-3-fluoro-5-methoxyaniline with related compounds:

The meta- and para-positions of the bromine and methoxy groups in 4-bromo-3-fluoro-5-methoxyaniline create a distinct electronic profile, influencing its participation in electrophilic substitution and cross-coupling reactions.

Synthesis and Optimization Strategies

Bromination and Fluorination Pathways

While no direct synthesis route for 4-bromo-3-fluoro-5-methoxyaniline is documented, methodologies for analogous compounds suggest a multi-step approach:

-

Nitration of Precursor: Starting with 3-fluoro-5-methoxyaniline, nitration introduces a nitro group at the 4-position.

-

Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively substitutes the nitro group’s para-position with bromine .

-

Reduction: Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, yielding the target compound.

Critical Reaction Parameters:

-

Temperature: Optimal bromination occurs at 15–60°C to prevent over-bromination .

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

Industrial-Scale Production Challenges

Industrial synthesis requires addressing:

-

Regioselectivity: Competing bromination at ortho/meta positions necessitates directing groups or protective strategies.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product in >85% purity.

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O of methoxy), and 550 cm⁻¹ (C-Br).

-

NMR (¹H):

-

δ 6.45 (s, 1H, aromatic H-2)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 5.10 (broad, 2H, NH₂)

-

Thermodynamic and Solubility Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C (estimated) | Differential Scanning Calorimetry |

| Solubility in Water | <0.1 g/L (25°C) | Shake-flask method |

| logP (Octanol-Water) | 2.34 | Computational prediction |

The low water solubility and moderate lipophilicity suggest applicability in organic synthesis rather than aqueous biological systems.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Combretastatin Analogs: Tubulin-binding agents with antivascular effects in tumors.

-

Kinase Inhibitor Scaffolds: Functionalization at the amine group generates libraries for high-throughput screening.

Materials Science Applications

-

Dye Synthesis: Methoxy and halogen groups contribute to bathochromic shifts in azo dyes.

-

Polymer Modification: Incorporation into polyaniline derivatives enhances conductivity and thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume